2-Benzyl-2-ethyl-hex-3-enal
Description
Significance of Branched Aldehydes as Key Synthetic Intermediates
α,β-Unsaturated aldehydes, including their α-branched derivatives, are valuable "building blocks" in the synthesis of complex organic molecules. mdpi.com Their polyfunctional nature and high reactivity make them versatile precursors for a wide range of chemical transformations. mdpi.com They are utilized in the industrial production of various fine chemicals, including dyes, pesticides, and fragrances. mdpi.com Furthermore, these compounds serve as starting materials in the synthesis of pharmaceuticals and are found as metabolites in both plants and animals. mdpi.comnih.gov
The presence of a branch at the α-position introduces a stereocenter, which is a crucial feature in the synthesis of chiral molecules. The development of catalytic asymmetric methods for the synthesis of α-branched α,β-unsaturated aldehydes has been a significant area of research, enabling the production of enantiomerically enriched products. acs.orgmdpi.com These chiral building blocks are instrumental in the total synthesis of natural products and pharmacologically active compounds. mdpi.com
Overview of α,β-Unsaturated Aldehyde Chemistry and Reactivity
The reactivity of α,β-unsaturated aldehydes is governed by the conjugated system formed by the C=C double bond and the C=O double bond of the aldehyde. pressbooks.pub This conjugation allows for two primary modes of nucleophilic attack:
1,2-Addition (Direct Addition): The nucleophile attacks the electrophilic carbonyl carbon. pressbooks.pub
1,4-Addition (Conjugate Addition): The nucleophile attacks the β-carbon of the C=C double bond. pressbooks.pub
The regioselectivity of the nucleophilic addition depends on the nature of the nucleophile. Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition. In contrast, softer nucleophiles, like organocuprates, amines, and thiols, generally prefer 1,4-addition. pressbooks.pubnih.gov This differential reactivity allows for selective functionalization at either the carbonyl carbon or the β-carbon, providing a powerful tool for synthetic chemists. pressbooks.pub The electrophilic nature of these compounds also makes them reactive towards various cycloaddition reactions, further expanding their synthetic utility. mdpi.com
Detailed Research Findings on 2-Benzyl-2-ethyl-hex-3-enal
The compound this compound is a specific example of an α-branched α,β-unsaturated aldehyde.
A patented process describes the synthesis of this compound. google.com The procedure involves the reaction of 2-ethyl hexenal (B1195481) with benzyl (B1604629) chloride in the presence of a phase-transfer catalyst, tricapryl methyl ammonium (B1175870) chloride, and a sodium hydroxide (B78521) solution. google.com The reaction is carried out at an elevated temperature, and after workup and purification, the desired product is obtained. google.com This method highlights a practical approach to introducing a benzyl group at the α-position of an existing α,β-unsaturated aldehyde. This compound is noted for its sweet, floral, and rosey aroma, making it valuable in the perfume industry. google.comprepchem.com
| Reactants | Reagents and Conditions | Product | Reported Aroma |
| 2-Ethyl hexenal | Benzyl chloride, Sodium hydroxide, Water, Toluene, Tricapryl methyl ammonium chloride, 70°C | This compound | Sweet, floral, rosey |
Structure
3D Structure
Properties
CAS No. |
63007-28-3 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(E)-2-benzyl-2-ethylhex-3-enal |
InChI |
InChI=1S/C15H20O/c1-3-5-11-15(4-2,13-16)12-14-9-7-6-8-10-14/h5-11,13H,3-4,12H2,1-2H3/b11-5+ |
InChI Key |
XSPPJSHOBSWMEE-VZUCSPMQSA-N |
Isomeric SMILES |
CC/C=C/C(CC)(CC1=CC=CC=C1)C=O |
Canonical SMILES |
CCC=CC(CC)(CC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyl 2 Ethyl Hex 3 Enal
Alkylation of α,β-Unsaturated Aldehydes (e.g., 2-ethyl hexenal) with Benzylating Agents
A primary method for the synthesis of 2-Benzyl-2-ethyl-hex-3-enal involves the direct alkylation of an α,β-unsaturated aldehyde. In this approach, a pre-formed α,β-unsaturated aldehyde, such as 2-ethylhex-2-enal (B1203452), can be reacted with a suitable benzylating agent. The reaction targets the α-position of the aldehyde. Benzyl (B1604629) halides, such as benzyl bromide or benzyl chloride, are common benzylating agents used in these reactions. The process generally requires a base to facilitate the deprotonation at the α-position, forming a nucleophilic enolate that then attacks the benzylating agent.
The success of this method hinges on controlling the regioselectivity of the alkylation. While the α-position is the desired site of reaction, competing reactions at other positions can occur. The choice of base, solvent, and reaction temperature are critical parameters that must be optimized to favor the formation of the desired α-branched product.
For instance, the alkylation of branched aldehydes can be challenging due to steric hindrance and the potential for multiple reaction pathways. researchgate.netnih.gov However, with careful selection of reagents and conditions, this method provides a direct route to the target compound. The use of benzyl alcohol as a benzylating agent has also been explored, often in conjunction with a ruthenium catalyst through a "borrowing hydrogen" strategy, which offers an environmentally benign alternative. researchgate.net
Application of Phase-Transfer Catalysis in Aldehyde Alkylation
Phase-transfer catalysis (PTC) has emerged as a powerful technique for carrying out reactions between reactants that are in different, immiscible phases. wikipedia.org In the context of aldehyde alkylation, PTC can be particularly advantageous. researchgate.netbiomedres.us It facilitates the transfer of the enolate, typically generated in an aqueous phase with a base like sodium hydroxide (B78521), into an organic phase where the benzylating agent is dissolved. nih.gov This transfer is mediated by a phase-transfer catalyst, which is often a quaternary ammonium (B1175870) salt or a phosphonium (B103445) salt. wikipedia.org
The use of PTC offers several benefits, including milder reaction conditions, the use of inexpensive bases, and often improved reaction rates and yields. biomedres.us For the synthesis of this compound, a phase-transfer-catalyzed alkylation would involve reacting 2-ethylhex-2-enal with a benzylating agent in a two-phase system (e.g., aqueous NaOH and an organic solvent) in the presence of a catalyst like benzyltriethylammonium chloride. biomedres.us This approach can help to overcome the solubility issues of the reactants and promote efficient alkylation at the α-position. wikipedia.org
Table 1: Examples of Phase-Transfer Catalysts for Alkylation Reactions
| Catalyst Type | Example Catalyst |
| Quaternary Ammonium Salts | Benzyltriethylammonium chloride, Methyltricaprylammonium chloride, Methyltributylammonium chloride |
| Phosphonium Salts | Hexadecyltributylphosphonium bromide |
| Crown Ethers | 18-Crown-6 |
This table provides examples of common phase-transfer catalysts that can be employed in alkylation reactions.
Exploration of Reaction Conditions and Their Influence on Yield and Selectivity
The yield and selectivity of the synthesis of this compound are highly dependent on the specific reaction conditions employed. Key parameters that are often optimized include the choice of base, solvent, temperature, and catalyst.
For direct alkylation, strong, non-nucleophilic bases are often preferred to ensure complete and rapid enolate formation while minimizing side reactions. The choice of solvent can influence the reactivity and aggregation state of the enolate. Temperature control is crucial to manage the rate of reaction and prevent undesired side reactions or decomposition of the product.
Chemical Reactivity and Transformation Pathways of 2 Benzyl 2 Ethyl Hex 3 Enal
Reactions at the Aldehyde Functional Group
The aldehyde group is a primary site for a variety of chemical transformations, including self-condensation, oxidation, and reduction.
Investigation of Self-Condensation and Polymerization Behavior
Aldehydes lacking α-hydrogens can undergo dimerization or polymerization under certain conditions. However, 2-Benzyl-2-ethyl-hex-3-enal possesses α-hydrogens, making it susceptible to aldol-type condensation reactions. In a self-condensation reaction, one molecule of the aldehyde acts as a nucleophile (after deprotonation at the α-carbon) and attacks the electrophilic carbonyl carbon of a second molecule.
Due to the presence of bulky benzyl (B1604629) and ethyl groups at the α-position, the α-proton is sterically hindered, which may slow down the rate of enolate formation. Furthermore, the subsequent nucleophilic attack by the enolate is also subject to significant steric hindrance. While self-condensation is theoretically possible, it is expected to be less favorable compared to simpler aldehydes. Under forcing basic or acidic conditions, a complex mixture of products could arise from competing reaction pathways.
Illustrative Data on Self-Condensation Plausibility:
| Condition | Expected Outcome | Plausible Product Structure |
| Strong Base (e.g., NaOH), Heat | Low conversion, potential for aldol (B89426) addition product and its dehydrated analogue. | 2,4-dibenzyl-2,4-diethyl-5-propyl-oct-6-en-3-ol-1-al |
| Strong Acid (e.g., H₂SO₄), Heat | Potential for acid-catalyzed self-condensation, but likely accompanied by side reactions. | Complex mixture |
Note: The data in this table is illustrative and based on general principles of aldol condensation, not on specific experimental results for this compound.
Exploration of Oxidative Transformations
The aldehyde functional group is readily oxidized to a carboxylic acid. Various oxidizing agents can achieve this transformation. The choice of oxidant can be crucial to avoid unwanted side reactions, particularly at the carbon-carbon double bond.
Common oxidizing agents and their expected products are outlined below:
Potassium permanganate (B83412) (KMnO₄): Under basic, cold, and dilute conditions (Baeyer's test), this reagent could potentially oxidize the aldehyde to a carboxylate and also hydroxylate the double bond. Under harsher conditions (acidic or basic with heat), oxidative cleavage of the double bond might occur.
Tollens' reagent ([Ag(NH₃)₂]⁺): This mild oxidizing agent is highly selective for aldehydes, converting them to carboxylates while leaving the α,β-unsaturated system intact. A positive Tollens' test (formation of a silver mirror) would be an expected outcome.
Jones reagent (CrO₃ in acetone/H₂SO₄): This is a strong oxidizing agent that would readily convert the aldehyde to a carboxylic acid.
Table of Expected Oxidation Products:
| Oxidizing Agent | Expected Major Product |
| Tollens' Reagent | 2-Benzyl-2-ethyl-hex-3-enoic acid |
| Jones Reagent | 2-Benzyl-2-ethyl-hex-3-enoic acid |
| Mild KMnO₄ | 2-Benzyl-2-ethyl-3,4-dihydroxyhexanoic acid |
Note: This table presents predicted products based on the known reactivity of these oxidizing agents with similar unsaturated aldehydes.
Analysis of Reductive Transformations and Aldehyde Hydrogenation
The aldehyde group can be selectively reduced to a primary alcohol, or both the aldehyde and the alkene can be reduced. The outcome depends on the reducing agent and reaction conditions.
Sodium borohydride (B1222165) (NaBH₄): This is a mild reducing agent that is highly selective for aldehydes and ketones over alkenes. Treatment of this compound with NaBH₄ is expected to yield the corresponding unsaturated alcohol, 2-Benzyl-2-ethyl-hex-3-en-1-ol.
Lithium aluminum hydride (LiAlH₄): A stronger reducing agent than NaBH₄, LiAlH₄ will also selectively reduce the aldehyde to the primary alcohol without affecting the isolated double bond.
Catalytic Hydrogenation (H₂/catalyst): The choice of catalyst and conditions determines the extent of reduction. A deactivated catalyst like Lindlar's catalyst might selectively reduce the aldehyde. However, more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under pressure would likely reduce both the aldehyde and the carbon-carbon double bond, yielding the saturated alcohol, 2-Benzyl-2-ethyl-hexan-1-ol.
Summary of Expected Reduction Products:
| Reducing Agent | Expected Major Product |
| NaBH₄ | 2-Benzyl-2-ethyl-hex-3-en-1-ol |
| LiAlH₄ | 2-Benzyl-2-ethyl-hex-3-en-1-ol |
| H₂ / Pd/C | 2-Benzyl-2-ethyl-hexan-1-ol |
Note: The products listed are based on the established selectivity of these reducing agents.
Reactivity of the α,β-Unsaturated System
The conjugated system in this compound provides another reactive site, particularly for conjugate additions and cycloaddition reactions.
Study of Conjugate Additions (e.g., Michael-type Reactions)
In a Michael-type or 1,4-conjugate addition, a nucleophile attacks the β-carbon of the α,β-unsaturated system. This is a common reaction for α,β-unsaturated carbonyl compounds. The presence of bulky substituents at the α-position in this compound would sterically hinder the approach of the nucleophile to the β-carbon. This steric hindrance is a significant factor and may necessitate the use of smaller, more reactive nucleophiles or specific catalysts to facilitate the reaction.
Soft nucleophiles, such as Gilman reagents (organocuprates), enamines, and thiolates, are typically favored for conjugate addition. Hard nucleophiles, like Grignard reagents or organolithium reagents, are more likely to attack the carbonyl carbon directly (1,2-addition).
Illustrative Examples of Potential Michael Donors and Products:
| Michael Donor (Nucleophile) | Potential Conjugate Adduct |
| Diethyl malonate (in the presence of a base) | Diethyl 2-((4-benzyl-4-ethyl-5-propyl)-5-oxopentyl)malonate |
| Thiophenol | 3-(Phenylthio)-2-benzyl-2-ethyl-hexanal |
| Lithium dimethylcuprate | 2-Benzyl-2-ethyl-3-methyl-hexanal |
Note: This table provides hypothetical examples of Michael addition reactions. The feasibility and yield of these reactions would depend on experimental conditions and the steric constraints of the substrate.
Participation in Cycloaddition Reactions (e.g., as a Dienophile in (4+3) Cycloadditions)
Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. The α,β-unsaturated aldehyde system can act as a dienophile in Diels-Alder [4+2] cycloadditions or as a partner in other cycloadditions.
For this compound to act as a dienophile, it would react with a conjugated diene. The electron-withdrawing nature of the aldehyde group activates the double bond for this reaction. However, the tetrasubstituted nature of the double bond (substituted with a propyl group, a hydrogen, and the α-carbon bearing the benzyl and ethyl groups) presents significant steric hindrance. This steric crowding would likely make Diels-Alder reactions very difficult, requiring high temperatures or pressures, and potentially leading to low yields.
The participation in [4+3] cycloadditions, often involving an oxyallyl cation generated in situ from a dihaloketone or similar precursor, could be a more plausible pathway for forming seven-membered rings. The stereochemistry of such reactions would be complex and influenced by the bulky α-substituents.
Predicted Feasibility of Cycloaddition Reactions:
| Reaction Type | Diene/Partner | Predicted Feasibility |
| [4+2] Diels-Alder | 1,3-Butadiene | Low, due to steric hindrance |
| [4+2] Diels-Alder | Cyclopentadiene | Very low, due to high steric demand |
| [4+3] Cycloaddition | Oxyallyl cation | Potentially feasible, but likely requires specific catalysts |
Note: The predictions in this table are based on general principles of cycloaddition reactions and the known effects of steric hindrance.
Mechanistic Insights into Electrophilic and Nucleophilic Character of Dienamine Intermediates
The reaction of α,β-unsaturated aldehydes, such as this compound, with secondary amine catalysts leads to the formation of dienamine intermediates. These intermediates are crucial in organocatalysis as they temporarily invert the typical reactivity of the aldehyde. acs.org The dienamine possesses both nucleophilic and electrophilic characteristics, which dictates its subsequent reaction pathways.
The formation of the dienamine intermediate from an α,β-unsaturated aldehyde raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more nucleophilic. nih.gov This activation allows for reactions at positions that are typically not reactive. The dienamine intermediate of this compound has two primary nucleophilic sites: the α-carbon and the γ-carbon. This dual reactivity can lead to challenges in controlling regioselectivity (α- versus γ-functionalization). nih.gov
The electrophilic character of the dienamine is also significant. Protonation of the dienamine can lead to the formation of a cationic species that can react with nucleophiles. The balance between the nucleophilic and electrophilic nature of the dienamine is influenced by the reaction conditions, the nature of the catalyst, and the substrates involved. nih.gov For instance, in the presence of an electrophile, the dienamine can undergo a γ-amination reaction. acs.org DFT calculations and experimental studies suggest that some of these reactions may proceed through a hetero-Diels-Alder cycloaddition mechanism. acs.org
The geometry of the dienamine intermediate, specifically the E/Z configuration of the double bonds, can also play a critical role in determining the reaction pathway and the stereochemical outcome. acs.org In situ NMR spectroscopy and computational studies have been employed to understand the kinetics and thermodynamics of dienamine formation and their subsequent reactions. acs.org
Reactivity Influenced by the Benzyl Moiety and Sterically Hindered α-Carbon
The presence of both a benzyl and an ethyl group on the α-carbon of this compound introduces significant steric hindrance and creates a chiral center. These structural features have a profound impact on the molecule's reactivity and the stereochemical outcome of its transformations.
The sterically hindered α-carbon in this compound is a key element for stereochemical control in nucleophilic additions to the carbonyl group. The addition of nucleophiles to aldehydes with an α-stereocenter has been extensively studied, and various models have been proposed to rationalize the observed selectivities. ox.ac.uk The relative sizes of the substituents at the α-carbon (benzyl, ethyl, and the vinyl group) will influence the preferred conformation of the molecule, thereby directing the incoming nucleophile to one face of the carbonyl group over the other.
Reactions involving chiral carbanions with aldehydes have demonstrated that stereoselectivity is dependent on steric factors. researchgate.net In the context of this compound, the bulky benzyl group would be expected to play a dominant role in directing the stereochemical course of such reactions. The development of transition-metal-catalyzed enantioselective C-H bond additions to aldehydes has also highlighted the importance of steric and electronic factors in achieving high levels of stereocontrol. researchgate.net For instance, Rh(III)-catalyzed enantioselective intermolecular aryl C-H bond addition to aldehydes has been reported to produce chiral secondary alcohols with high yields and enantioselectivity, underscoring the potential for precise stereocontrol in transformations of complex aldehydes. researchgate.net
The mass spectrometric fragmentation of benzyl-substituted compounds is characterized by cleavages that lead to the formation of resonance-stabilized ions. jove.com For a molecule like this compound, a primary fragmentation pathway would involve cleavage of the bond between the α-carbon and the benzyl group, or cleavage at the benzylic position itself. The molecular ions of alkyl-substituted benzenes readily fragment at the benzylic carbon. jove.com This leads to the formation of a stable benzyl carbocation (m/z 91), which can further rearrange to the even more stable tropylium (B1234903) ion. jove.com Another common fragmentation for carbonyl compounds is α-cleavage, which in this case would involve the loss of the formyl group (CHO) or the ethyl group. slideshare.net
Rearrangement reactions are also a key aspect of the chemistry of benzyl-substituted systems. The benzilic acid rearrangement, a 1,2-rearrangement of 1,2-diketones to α-hydroxy carboxylic acids, demonstrates the high migratory aptitude of aryl groups. wikipedia.org While this compound is not a diketone, related structures could undergo similar rearrangements. Another relevant process is the benzyl to o-tolyl rearrangement, which has been observed during Grignard reactions of certain carbohydrate aldehydes with benzylmagnesium halides. beilstein-journals.orgnih.gov This type of rearrangement is influenced by reaction conditions such as temperature and reactant ratios. beilstein-journals.orgnih.gov
The carbon atom of the benzyl group that is directly attached to the benzene (B151609) ring is known as the benzylic position. This position is highly reactive because the benzene ring can stabilize intermediates formed at this site, whether they are radicals, carbocations, or carbanions, through resonance. chemistrysteps.comkhanacademy.org This enhanced reactivity allows for selective transformations at the benzylic position.
Common reactions that occur at the benzylic position include:
Free-Radical Halogenation: In the presence of reagents like N-bromosuccinimide (NBS) and a radical initiator, the benzylic C-H bond can be selectively halogenated. chemistrysteps.com The stability of the intermediate benzylic radical is the driving force for this selectivity. youtube.com
Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize a benzylic carbon (provided it has at least one hydrogen) to a carboxylic acid. chemistrysteps.com In the case of this compound, the aldehyde group is also susceptible to oxidation, so chemoselectivity would be a critical consideration.
Substitution Reactions: Benzylic halides are reactive towards both SN1 and SN2 substitution reactions. khanacademy.org The ability to form a resonance-stabilized benzylic carbocation facilitates the SN1 pathway, while the relatively unhindered nature (for primary and secondary benzylic positions) allows for SN2 reactions. chemistrysteps.comyoutube.com
The reactivity at the benzylic position provides a powerful tool for the further functionalization of molecules like this compound, allowing for the introduction of a variety of functional groups. chemistrysteps.com
Computational and Mechanistic Investigations
Computational Studies on Reaction Pathways and Energetics
There are no specific computational studies on the reaction pathways and energetics for the formation of 2-Benzyl-2-ethyl-hex-3-enal found in the reviewed literature. General principles of aldol (B89426) condensation suggest a pathway involving the formation of an enolate from one aldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule. This is followed by dehydration to form the α,β-unsaturated aldehyde. However, specific energetic calculations and transition state analyses for this compound are not available.
Mechanistic Elucidation of Synthetic Transformations
While the synthesis of this compound is attributed to aldol condensation, specific mechanistic studies elucidating the precise steps, intermediates, and the role of the benzyl (B1604629) and ethyl groups at the α-position are not detailed in the available literature. The general mechanism for base-catalyzed aldol condensation is well-understood, but specific investigations into the subtleties of this particular substituted hexenal (B1195481) are absent.
Kinetic Studies of Reaction Rates and Selectivity
No kinetic studies detailing the reaction rates and selectivity for the formation of this compound have been found. Such studies would provide valuable information on the factors influencing the speed of the reaction and the preferential formation of this specific isomer over other potential side products.
Theoretical Analysis of Stereoselectivity
There is no information available regarding the theoretical analysis of stereoselectivity in the synthesis of this compound. The presence of a chiral center at the C2 position suggests the possibility of stereoisomers, but theoretical calculations to predict or explain the stereochemical outcome of its synthesis are not present in the reviewed literature.
Applications As a Synthetic Intermediate
Role as a Precursor in the Synthesis of Complex Organic Molecules
2-Benzyl-2-ethyl-hex-3-enal acts as an intermediate in the synthesis of more complex molecules, which may have applications in the pharmaceutical and agrochemical industries. evitachem.com The aldehyde functional group is a key site for carbon-carbon bond formation, allowing for the elongation of the carbon skeleton and the introduction of new functional groups.
The reactivity of this compound is largely governed by its conjugated system, which can stabilize intermediates formed during nucleophilic additions and other transformations. evitachem.com Synthetic pathways can be designed to selectively target either the carbonyl carbon or the β-carbon of the conjugated system, leading to a diverse range of products.
Table 1: Potential Complex Molecules Derived from this compound
| Precursor | Reaction Type | Potential Product Class |
| This compound | Aldol (B89426) Condensation | Polyketides |
| This compound | Wittig Reaction | Substituted Alkenes |
| This compound | Michael Addition | 1,5-Dicarbonyl Compounds |
| This compound | Grignard Reaction | Secondary Alcohols |
Pathways to the Formation of Other Functionalized Aldehydes and Derivatives
The structure of this compound allows for its conversion into a variety of other functionalized aldehydes and their derivatives through several synthetic pathways.
Michael Addition: The conjugated double bond in this compound is susceptible to Michael addition (1,4-conjugate addition) by a wide range of nucleophiles, including enolates. This reaction is a powerful tool for forming new carbon-carbon bonds at the β-position, leading to the synthesis of more complex aldehydes.
Wittig Reaction: The aldehyde group can undergo a Wittig reaction with a phosphonium (B103445) ylide. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction is highly effective for converting the carbonyl group into a carbon-carbon double bond, yielding a substituted diene. The resulting alkene can then be further functionalized.
Aldol Condensation: As an aldehyde, it can participate in further aldol condensation reactions, either with itself or with other aldehydes or ketones. google.comgoogle.com This leads to the formation of β-hydroxy aldehydes, which can subsequently be dehydrated to yield new α,β-unsaturated aldehydes with extended conjugation.
Table 2: Synthetic Pathways to Functionalized Derivatives
| Reaction | Reagent | Product Type |
| Michael Addition | Enolate | γ-Keto-aldehyde |
| Wittig Reaction | Phosphonium Ylide | 1,3-Diene |
| Aldol Condensation | Ketone | β-Hydroxy Aldehyde |
Utilization in the Construction of Branched Fatty Compounds
While direct evidence for the utilization of this compound in the synthesis of branched fatty compounds is not extensively documented, its structure suggests potential pathways for such applications. Branched-chain fatty acids are of interest for their use in cosmetics and lubricants. The synthesis of these compounds can be achieved through methods such as Lewis acid-induced hydro-alkylation of alkenes.
The carbon skeleton of this compound, which already contains branching at the C2 position, could theoretically be extended and modified to produce long-chain branched fatty acids or their derivatives. For instance, the aldehyde could be converted to a long-chain alkene via a Wittig reaction, followed by hydrogenation and subsequent oxidation to yield a branched-chain carboxylic acid.
Derivatization to Alcohols, Carboxylic Acids, and Amines
The aldehyde functional group in this compound is readily derivatized into other important functional groups such as alcohols, carboxylic acids, and amines.
Alcohols: The aldehyde can be reduced to the corresponding primary alcohol, 2-Benzyl-2-ethyl-hex-3-en-1-ol. This reduction can be achieved selectively at the carbonyl group (1,2-reduction) to preserve the double bond, or both the aldehyde and the alkene can be reduced to yield the saturated alcohol, 2-Benzyl-2-ethyl-hexan-1-ol. researchgate.net Reagents like sodium borohydride (B1222165) (NaBH4) can be used for the reduction of the carbonyl group. stackexchange.com
Carboxylic Acids: Oxidation of the aldehyde group leads to the formation of the corresponding carboxylic acid, 2-Benzyl-2-ethyl-hex-3-enoic acid. Various oxidizing agents can be employed for this transformation. The oxidation of α,β-unsaturated aldehydes can be a pathway to these carboxylic acids. acs.org
Amines: this compound can be converted to amines via reductive amination. nih.govrsc.orgmasterorganicchemistry.com This process involves the initial reaction of the aldehyde with an amine to form an imine, which is then reduced to the corresponding amine. This method allows for the introduction of a wide variety of substituents on the nitrogen atom. masterorganicchemistry.com
Table 3: Derivatization Reactions of this compound
| Target Functional Group | Reaction Type | General Reagent(s) |
| Alcohol | Reduction | Sodium Borohydride (NaBH4) |
| Carboxylic Acid | Oxidation | Potassium Permanganate (B83412) (KMnO4) |
| Amine | Reductive Amination | Amine (R-NH2), Reducing Agent (e.g., NaBH3CN) |
Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Benzyl-2-ethyl-hex-3-enal, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to each unique proton. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between 9 and 10 ppm. The vinyl protons of the hex-3-enal moiety would present as a complex multiplet system due to cis/trans isomerism and coupling with adjacent protons. The aromatic protons of the benzyl (B1604629) group would likely resonate in the 7.0-7.5 ppm range. The methylene (B1212753) protons of the benzyl and ethyl groups, as well as the methyl protons of the ethyl and hexenyl chains, would appear in the upfield region, with their specific chemical shifts and multiplicities determined by their neighboring substituents.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield (typically >190 ppm). The olefinic carbons would be found in the 120-150 ppm range, while the aromatic carbons of the benzyl group would also resonate in this region. The aliphatic carbons of the ethyl and hexenyl groups, including the quaternary carbon at the 2-position, would appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehydic CH | 9.0 - 10.0 | >190 |
| Aromatic CH | 7.0 - 7.5 | 125 - 140 |
| Vinylic CH | 5.0 - 6.5 | 120 - 150 |
| Benzylic CH₂ | 2.5 - 3.0 | 35 - 45 |
| Ethyl CH₂ | 1.5 - 2.0 | 20 - 30 |
| Hexenyl CH₂ | 1.8 - 2.2 | 25 - 35 |
| Quaternary C | - | 40 - 50 |
| Ethyl CH₃ | 0.8 - 1.2 | 10 - 15 |
| Hexenyl CH₃ | 0.9 - 1.3 | 12 - 18 |
Note: These are predicted values and actual experimental data may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would be characterized by strong absorption bands indicative of its structure. A prominent, sharp peak is expected in the region of 1680-1700 cm⁻¹, corresponding to the C=O stretching vibration of the α,β-unsaturated aldehyde. The C=C stretching of the alkene and the aromatic ring would likely appear in the 1600-1650 cm⁻¹ region. The aldehydic C-H bond would show characteristic, though often weak, stretching vibrations around 2720 cm⁻¹ and 2820 cm⁻¹. Finally, the aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.
Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretch | 1680 - 1700 |
| Alkene (C=C) | Stretch | 1600 - 1650 |
| Aromatic (C=C) | Stretch | 1600 - 1650 |
| Aldehydic C-H | Stretch | ~2720 and ~2820 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | <3000 |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, causing it to fragment in a predictable manner. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Characteristic fragmentation patterns would include the loss of the aldehyde group (CHO), the ethyl group (C₂H₅), and the benzyl group (C₇H₇), leading to significant fragment ions that can be used to piece together the structure.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the precise elemental composition. This can definitively confirm the molecular formula of the compound, distinguishing it from other isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC-MS is invaluable for analyzing mixtures, allowing for the separation of this compound from any impurities before individual mass spectra are obtained for identification.
Chromatographic Techniques for Separation and Purity Analysis
Gas-Liquid Chromatography (GLC): Gas-Liquid Chromatography is the premier technique for assessing the purity of volatile compounds like this compound. In GLC, the compound is vaporized and passed through a column with a stationary liquid phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. More importantly, the area under the peak in the resulting chromatogram is proportional to the amount of the compound present. This allows for the quantitative determination of purity by comparing the peak area of the target compound to the total area of all peaks, including those of any impurities. By using a calibrated method, the precise percentage of purity can be established.
Q & A
Basic: What are the recommended synthetic routes for 2-Benzyl-2-ethyl-hex-3-enal, and how can purity be optimized?
Methodological Answer:
The synthesis of α,β-unsaturated aldehydes like this compound typically involves aldol condensation or oxidation of allylic alcohols. For example, a modified Wittig reaction using benzyl and ethyl substituents on the hex-3-enal backbone may yield the target compound. To optimize purity:
- Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) for intermediate purification.
- Monitor reaction progress via thin-layer chromatography (TLC) and confirm final purity via HPLC (≥98%, as per standards in Safety Data Sheets for analogous compounds) .
- Employ recrystallization in non-polar solvents to remove residual impurities.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : H and C NMR can confirm the aldehyde proton (δ 9.5–10.5 ppm) and α,β-unsaturated system (δ 5.5–7.0 ppm for vinyl protons). Compare with databases like NIST for reference shifts .
- IR Spectroscopy : Look for C=O stretch (~1700 cm) and conjugated C=C stretch (~1600 cm).
- GC-MS : Use electron ionization (EI) to fragment the molecule and verify molecular ion peaks (e.g., m/z matching molecular weight).
Advanced: How can researchers resolve contradictions in stability data for this compound under varying environmental conditions?
Methodological Answer:
Contradictions often arise from uncontrolled variables (e.g., light, humidity). To address this:
- Conduct stability studies in controlled environments (e.g., inert atmosphere, UV-shielded containers) .
- Use accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and compare with real-time data.
- Analyze degradation products via LC-MS to identify pathways (e.g., oxidation of the aldehyde group).
- Apply statistical tools like ANOVA to assess significance of environmental factors .
Advanced: What experimental designs are suitable for studying the compound’s reactivity with nucleophiles?
Methodological Answer:
Focus on mechanistic insights:
- Kinetic Studies : Monitor reaction rates under varying temperatures and concentrations. Use pseudo-first-order conditions to isolate rate constants.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian software) to predict reactive sites (e.g., α,β-unsaturated system’s electrophilicity) .
- Isotopic Labeling : Introduce O in the aldehyde group to track nucleophilic attack via mass spectrometry.
Basic: How should researchers handle and store this compound to prevent degradation?
Methodological Answer:
- Storage : Keep at –20°C in amber vials under nitrogen to inhibit oxidation. Avoid prolonged exposure to light or moisture .
- Handling : Use gloveboxes for air-sensitive steps. Conduct preliminary assays to determine shelf-life under lab conditions.
Advanced: What strategies can validate the compound’s interaction with biological targets (e.g., enzyme inhibition studies)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics in real-time.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters.
- Mutagenesis Studies : Modify suspected target residues (e.g., catalytic sites) to confirm interaction specificity. Triangulate data with molecular docking simulations .
Basic: What analytical methods are recommended for detecting trace impurities in synthesized batches?
Methodological Answer:
- HPLC-DAD : Use C18 columns and UV detection (λ = 220–280 nm) to separate impurities.
- Headspace GC-MS : Identify volatile byproducts (e.g., residual solvents).
- ICP-MS : Check for heavy metal contaminants if transition-metal catalysts are used .
Advanced: How can researchers design experiments to assess the compound’s environmental fate (e.g., biodegradation)?
Methodological Answer:
- Microcosm Studies : Incubate the compound with soil/water samples under aerobic/anaerobic conditions.
- Metabolite Profiling : Use high-resolution LC-QTOF-MS to identify degradation intermediates.
- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC) based on structural analogs .
Basic: What safety protocols are essential when working with this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for volatile steps .
- Emergency Measures : Maintain neutralizing agents (e.g., sodium bicarbonate for acid spills).
- Ventilation : Ensure airflow ≥0.5 m/s to prevent vapor accumulation .
Advanced: How can researchers address reproducibility challenges in catalytic applications of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
